molecular formula C8H10ClN B1296576 1-(2-Chlorophenyl)ethanamine CAS No. 39959-67-6

1-(2-Chlorophenyl)ethanamine

Cat. No.: B1296576
CAS No.: 39959-67-6
M. Wt: 155.62 g/mol
InChI Key: RJPLGQTZHLRZGX-UHFFFAOYSA-N
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Description

Chemical Identity:
1-(2-Chlorophenyl)ethanamine (IUPAC name) is a chiral primary amine with a molecular formula of C₈H₁₀ClN and a molecular weight of 155.63 g/mol . It features a chlorine substituent at the ortho-position of the benzene ring and an ethanamine side chain. The compound exists as enantiomers: the (S)- and (R)-forms, with distinct pharmacological and physicochemical properties .

Synonyms:

  • (S)-1-(2-Chlorophenyl)ethanamine hydrochloride (CAS: 1398109-11-9)
  • This compound HCl (CAS: 856629-37-3) .

Applications:
This compound serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis .

Properties

IUPAC Name

1-(2-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLGQTZHLRZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305986
Record name 1-(2-chlorophenyl)ethanamine
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-67-6
Record name 39959-67-6
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Record name 1-(2-chlorophenyl)ethanamine
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Record name 1-(2-Chlorophenyl)ethanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-chloroacetophenone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-(2-Chlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Ethanamine

Positional isomers differ in the chlorine atom's location on the benzene ring, significantly altering their chemical behavior and applications.

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Properties/Applications
1-(2-Chlorophenyl)ethanamine 39959-67-6 C₈H₁₀ClN 155.63 ortho Chiral ligand synthesis
1-(3-Chlorophenyl)ethanamine 24358-43-8 C₈H₁₀ClN 155.63 meta Intermediate in agrochemicals
1-(4-Chlorophenyl)ethanamine 6299-02-1 C₈H₁₀ClN 155.63 para Research in CNS drug development

Key Observations :

  • Solubility : The para-isomer exhibits higher aqueous solubility than the ortho- and meta-isomers due to reduced steric hindrance .
  • Pharmacological Activity : The ortho-isomer’s chiral forms are prioritized in enantioselective synthesis, while the para-isomer is studied for neurotransmitter modulation .

Ethylamine Derivatives

Ethylamine analogs replace the ethanamine group with ethylamine, altering hydrophobicity and reactivity.

Compound Name CAS RN Molecular Formula Boiling Point (°C) Density (g/cm³) Applications
2-(2-Chlorophenyl)ethylamine 13078-79-0 C₈H₁₀ClN - 1.119 Precursor for anticonvulsants
2-(4-Chlorophenyl)ethylamine 156-41-2 C₈H₁₀ClN 242–245 1.112 Intermediate in antidepressant synthesis

Key Differences :

  • Boiling Points : Ethylamine derivatives generally have higher boiling points than ethanamine analogs due to increased molecular weight and polarity .
  • Reactivity : The ethylamine chain enhances nucleophilicity, making these compounds more reactive in alkylation reactions .

Hydrochloride Salts

Hydrochloride salts improve stability and solubility for pharmaceutical formulations.

Compound Name CAS RN Molecular Formula Solubility (Water)
(S)-1-(2-Chlorophenyl)ethanamine HCl 1398109-11-9 C₈H₁₁Cl₂N High
1-(4-Chlorophenyl)ethanamine HCl 53896-10-9 C₈H₁₁Cl₂N Moderate

Notes:

  • The (S)-enantiomer’s hydrochloride salt is preferred in drug development due to its higher bioavailability .

Physicochemical and Pharmacological Insights

Stereochemical Impact

  • (S)- vs. (R)-Enantiomers : The (S)-form of this compound shows higher affinity for serotonin receptors in preclinical studies, while the (R)-form is less active .
  • Synthesis : Enantiomers are resolved via chiral chromatography or asymmetric catalysis, as described in the synthesis of similar Schiff base ligands .

Chlorine Substitution Effects

  • Electron-Withdrawing Effects : The ortho-chlorine group increases the compound’s acidity (pKa ~9.5) compared to the para-isomer (pKa ~10.2) .
  • Thermal Stability : Ortho-substituted derivatives exhibit lower thermal stability due to steric strain .

Biological Activity

1-(2-Chlorophenyl)ethanamine, also known as 2-chlorophenethylamine (2-CPE), is a compound that belongs to the phenethylamine class. This class of compounds is characterized by a phenethyl group connected to an amine, and many members serve significant roles as neurotransmitters and neuromodulators in biological systems. This article explores the biological activity of this compound, focusing on its potential interactions with neurotransmitter systems, toxicity, and applications in research.

  • Molecular Formula : C8_8H10_{10}ClN
  • Molecular Weight : Approximately 155.62 g/mol
  • Structure : Contains a chlorine atom on the phenyl ring and an ethylamine functional group.

Neurotransmitter Interaction

Research indicates that this compound shares structural similarities with known neurotransmitters such as dopamine and norepinephrine. This resemblance suggests potential interactions within the central nervous system (CNS). Specifically, it may affect neurotransmitter function and could be explored as a tool for studying neurological processes and conditions related to neurotransmitter dysregulation.

Table 1: Potential Neurotransmitter Interactions

CompoundSimilarity to NeurotransmittersPotential Effects
This compoundSimilar to dopamine and norepinephrineModulation of CNS activity
AmphetaminesStimulant propertiesIncreased release of catecholamines

Stimulant Properties

Preliminary studies suggest that this compound may exhibit stimulant properties akin to those of amphetamines. Its ability to influence neurotransmitter release could have implications for its use in developing novel pharmaceuticals targeting CNS disorders. However, comprehensive biological evaluations are necessary to elucidate its specific mechanisms of action.

Toxicity and Safety Considerations

While data on the specific toxicity of this compound is limited, it is important to note that phenethylamines can exhibit varying degrees of toxicity depending on their structure. The compound has been associated with potential skin irritation and severe eye damage upon contact .

Table 2: Toxicological Data

EndpointValue/Observation
Skin IrritationCauses inflammation upon contact
Eye DamageCauses serious eye damage
Inhalation HazardMay cause respiratory issues

Research Applications

Due to its structural characteristics, this compound is being investigated for its potential applications in drug development and material science. Its chiral nature allows it to be used as a building block in asymmetric synthesis, which is critical for creating enantiopure compounds that are essential in pharmaceuticals.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on phenethylamines highlights their roles as modulators of neurotransmitter systems. For example, studies have shown that structurally similar compounds can significantly alter serotonin metabolism, indicating a pathway through which this compound might exert effects on mood and behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chlorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)ethanamine

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